molecular formula C14H18OS B14322657 5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one CAS No. 106853-90-1

5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one

Cat. No.: B14322657
CAS No.: 106853-90-1
M. Wt: 234.36 g/mol
InChI Key: TVRNIRSLZMDVBN-UHFFFAOYSA-N
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Description

5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This specific compound is characterized by the presence of a 2-methylpentan-2-yl group attached to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one typically involves multi-step organic reactions. One common method involves the alkylation of benzothiophene with 2-methylpentan-2-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-pentanol: An organic compound with a similar alkyl group but different functional groups.

    4-Methyl-2-pentanol: Another compound with a similar structure but different positioning of the methyl group.

Uniqueness

5-(2-Methylpentan-2-yl)-1-benzothiophen-3(2H)-one is unique due to the presence of the benzothiophene core, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions and applications that are not possible with simpler alkyl compounds.

Properties

CAS No.

106853-90-1

Molecular Formula

C14H18OS

Molecular Weight

234.36 g/mol

IUPAC Name

5-(2-methylpentan-2-yl)-1-benzothiophen-3-one

InChI

InChI=1S/C14H18OS/c1-4-7-14(2,3)10-5-6-13-11(8-10)12(15)9-16-13/h5-6,8H,4,7,9H2,1-3H3

InChI Key

TVRNIRSLZMDVBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)C1=CC2=C(C=C1)SCC2=O

Origin of Product

United States

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